molecular formula C7H5ClF3NO B180321 3-Chloro-5-(trifluoromethoxy)aniline CAS No. 151276-13-0

3-Chloro-5-(trifluoromethoxy)aniline

Cat. No. B180321
M. Wt: 211.57 g/mol
InChI Key: LGCOAKFQLUXQAB-UHFFFAOYSA-N
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Description

The compound 3-Chloro-5-(trifluoromethoxy)aniline is a chemical that is structurally related to aniline derivatives with trifluoromethoxy and chloro substituents. These types of compounds are of interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group often imparts desirable properties to the molecules, such as increased metabolic stability and lipophilicity .

Synthesis Analysis

The synthesis of trifluoromethoxy-substituted anilines involves key steps such as metalation, which can be influenced by the protective group on the nitrogen atom. For instance, N-tert-Butoxycarbonyl-protected anilines can undergo metalation with tert-butyllithium, leading to various electrophilic trapping products . Additionally, the synthesis of related compounds, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, has been achieved with high yield and minimal environmental pollution, indicating the feasibility of synthesizing complex molecules with trifluoromethoxy and chloro substituents .

Molecular Structure Analysis

Vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with quantum chemical calculations, have been used to investigate the molecular structure of related compounds. These studies provide insights into the influence of substituents like chlorine and trifluoromethyl groups on the vibrational wavenumbers and the overall molecular geometry . The molecular orbital calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis, further elucidate the electronic structure and reactivity of these molecules .

Chemical Reactions Analysis

The reactivity of trifluoromethoxy-substituted anilines is significantly influenced by the position of the substituents and the protective groups on the nitrogen atom. For example, the metalation reactions can occur at different positions on the aniline ring, leading to various products after electrophilic trapping . The synthesis of benzodiazepines from aniline functionalization mediated by organometallic reagents demonstrates the preparative potential of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethoxy-substituted anilines can be characterized using various spectroscopic techniques. For instance, the UV-visible spectroscopy of 3,4,5-Trimethoxy N-(salicylidene) aniline, a related compound, indicates the absence of photochromic properties but the presence of thermochromic ones . The crystalline structure and intermolecular interactions, such as CH/pi type hydrogen bonds, play a crucial role in the physicochemical behavior of these compounds . Additionally, the thermodynamic parameters and molecular electrostatic potential (MEP) surfaces provide valuable information about the stability and reactivity of these molecules .

Scientific Research Applications

Vibrational Analysis and Structural Insights

  • Vibrational Characteristics and Molecular Analysis

    Studies have demonstrated the importance of 3-Chloro-5-(trifluoromethoxy)aniline in understanding the vibrational characteristics of similar molecules. The effects of substituents like chlorine on the vibrational wavenumbers compared to aniline and trifluoromethyl aniline have been discussed. This includes detailed analysis using techniques like Fourier Transform-Infrared and Raman, and theoretical calculations like density functional theory (DFT) (Karthick, Balachandran, Perumal, & Nataraj, 2013).

  • Implications in Nonlinear Optical (NLO) Materials

    Research has identified the potential of chloro-trifluoromethyl aniline derivatives in nonlinear optical materials. This includes experimental and theoretical vibrational analysis, providing insights into hyperconjugation interactions, molecular electrostatic potential, and thermodynamic functions (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Synthetic Applications

  • Synthesis of Novel Pesticides

    The compound has been utilized in the synthesis of novel pesticides like Bistrifluron. Its role in the formation of critical intermediates for pesticides demonstrates its value in agrochemical research and development (Liu An-chan, 2015).

  • Organometallic Chemistry

    The compound plays a significant role in organometallic chemistry, particularly in the study of complexes with metals, providing insights into molecular conformations and interactions in these compounds (Rose-munch et al., 1994).

  • Synthetic Building Blocks in Pharmaceuticals

    It has been used in the synthesis of a broad spectrum of ortho-trifluoromethoxylated aniline derivatives. These derivatives are crucial as synthetic building blocks for new pharmaceuticals, highlighting its significance in medicinal chemistry (Feng & Ngai, 2016).

  • Synthesis of Insecticides

    Its use in the synthesis of insecticides like Novaluron is notable. The high yield and environmental considerations in these synthesis processes underline its importance in the development of environmentally friendly pesticides (Wen Zi-qiang, 2008).

Environmental Applications

  • Bioremediation Approaches: Chloroaniline compounds, including derivatives of 3-Chloro-5-(trifluoromethoxy)aniline, have been studied for bioremediation in polluted aquifers. Understanding their biodegradation under methanogenic conditions opens avenues for environmental cleanup strategies (Kuhn & Suflita, 1989).

Material Science

  • Epoxy Systems and Water Resistance

    The compound is used in the synthesis of epoxy systems with improved water resistance. This research is crucial for developing materials with enhanced durability and reduced water absorption (Johncock & Tudgey, 1983).

  • Liquid Crystal Research

    Studies on derivatives of 3-Chloro-5-(trifluoromethoxy)aniline in liquid crystals have provided insights into the properties of these materials, like phase transitions and molecular orientations, which are vital for advancements in display technologies and materials science (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Safety And Hazards

3-Chloro-5-(trifluoromethoxy)aniline is considered hazardous. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCOAKFQLUXQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634210
Record name 3-Chloro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethoxy)aniline

CAS RN

151276-13-0
Record name 3-Chloro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Nisler, Z Pěkná, R Končitíková… - Journal of …, 2022 - academic.oup.com
Inhibitors of cytokinin oxidase/dehydrogenase (CKX) reduce the degradation of cytokinins in plants, and this effect can be exploited in agriculture and in plant tissue culture. In this study, …
Number of citations: 3 academic.oup.com
J Nisler, D Kopečný, Z Pěkná… - Journal of …, 2021 - academic.oup.com
Increasing crop productivity is our major challenge if we are to meet global needs for food, fodder and fuel. Controlling the content of the plant hormone cytokinin is a method of …
Number of citations: 28 academic.oup.com
S Codony, E Pujol, J Pizarro, F Feixas… - Journal of medicinal …, 2020 - ACS Publications
In vivo pharmacological inhibition of soluble epoxide hydrolase (sEH) reduces inflammatory diseases, including acute pancreatitis (AP). Adamantyl ureas are very potent sEH inhibitors, …
Number of citations: 15 pubs.acs.org

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